Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate is an organic compound that features a bromobenzene ring substituted with a sulfonyl group and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable carbamodithioate precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamodithioate groups can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the sulfonyl and carbamodithioate groups.
4-Bromobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the carbamodithioate moiety.
Methyl (4-bromophenyl) sulfoxide: Similar bromobenzene ring but with a sulfoxide group instead of a sulfonyl group.
Uniqueness
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate is unique due to the presence of both sulfonyl and carbamodithioate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
32323-82-3 |
---|---|
Molecular Formula |
C8H8BrNO2S3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl N-(4-bromophenyl)sulfonylcarbamodithioate |
InChI |
InChI=1S/C8H8BrNO2S3/c1-14-8(13)10-15(11,12)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |
InChI Key |
PADSXYWRWYLUGW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.